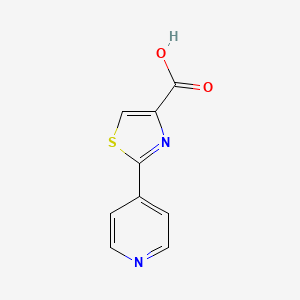

Ácido 2-(4-piridil)tiazol-4-carboxílico

Descripción general

Descripción

Synthesis Analysis

The synthesis of coordination polymers containing the compound with zinc or silver ions has been achieved through solvothermal methods. These methods result in the formation of novel coordination polymers characterized by unique structural arrangements and properties (Ellsworth et al., 2006). Additionally, the compound has been utilized in the synthesis of various heterocyclic compounds, including pyridines and thiazoles, through reactions involving acyl pyruvates and amino heterocycles (Volochnyuk et al., 2010).

Molecular Structure Analysis

The molecular structure of coordination compounds formed from the compound reveals diverse dimensionalities and connectivity. For instance, the compound forms a 3D assembly with zinc ions via hydrogen bonding and a channel-containing 3D chiral framework with silver ions. These structures are elucidated using single crystal X-ray diffraction among other techniques, showcasing the compound's versatility in forming varied structural motifs (Ellsworth et al., 2006).

Chemical Reactions and Properties

The compound undergoes various chemical reactions to form coordination compounds with different metals, including cobalt, cadmium, and vanadium oxide. These reactions result in the formation of polymers with unique properties, such as water channels in their structures and different coordination modes. The flexibility of the compound in engaging in multiple coordination modes underscores its chemical versatility and potential for creating complex structures (Ellsworth et al., 2008).

Aplicaciones Científicas De Investigación

Intermedio Farmacéutico

Este compuesto se utiliza como intermedio farmacéutico . Los intermedios farmacéuticos son los fármacos utilizados como materias primas para la producción de fármacos a granel, o pueden referirse a un material producido durante la síntesis de un API que debe someterse a cambios o refinamientos moleculares adicionales antes de convertirse en un API.

Síntesis Orgánica

“Ácido 2-(4-piridil)tiazol-4-carboxílico” también se utiliza en el campo de la síntesis orgánica . La síntesis orgánica es un método de preparación de compuestos orgánicos. Es una ciencia basada en un conjunto de principios para el diseño de una síntesis. Esto puede implicar la producción de fármacos, polímeros, combustibles o muchos otros materiales.

Actividades Biológicas

Los tiazoles y sus derivados han ganado una atención considerable debido a sus amplias aplicaciones en diferentes campos. Tienen actividades farmacéuticas y biológicas que incluyen actividades antimicrobianas, antirretrovirales, antifúngicas, anticancerígenas, antidiabéticas, antiinflamatorias, anti-Alzheimer, antihipertensivas, antioxidantes y hepatoprotectoras .

Componente en Productos Naturales

Los compuestos que contienen unidades tiazol son una característica estructural prominente en una variedad de productos naturales, como la vitamina B y la penicilina .

Fotosensibilizadores

Los tiazoles se utilizan en el campo de los fotosensibilizadores . Los fotosensibilizadores son colorantes que producen cambios químicos en otros materiales al exponerse a la luz.

Vulcanización de Caucho

Los tiazoles se utilizan en la vulcanización del caucho . La vulcanización es un proceso químico para convertir el caucho natural o polímeros relacionados en materiales más duraderos calentándolos con azufre.

Safety and Hazards

2-(4-Pyridyl)thiazole-4-carboxylic acid is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place . It should be kept away from strong oxidizing agents, strong acids, and strong bases .

Mecanismo De Acción

Target of Action

Thiazole compounds have been known to interact with various biological targets, such as dna and topoisomerase ii .

Mode of Action

Some thiazole compounds, like voreloxin, bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole compounds, in general, can affect various biochemical pathways depending on their specific targets .

Result of Action

Thiazole compounds that interact with dna and topoisomerase ii can cause dna double-strand breaks, leading to cell death .

Action Environment

It is known that the compound is insoluble in water , which could impact its distribution and efficacy in aqueous environments.

Propiedades

IUPAC Name |

2-pyridin-4-yl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-9(13)7-5-14-8(11-7)6-1-3-10-4-2-6/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COOQMBOJAAZEIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351988 | |

| Record name | 2-(Pyridin-4-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21278-86-4 | |

| Record name | 2-(Pyridin-4-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

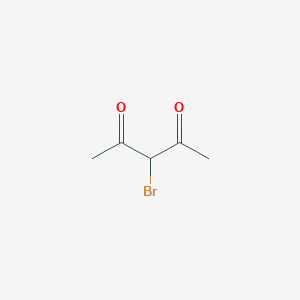

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Hptca interesting for material science applications?

A: Hptca is a versatile ligand for constructing MOFs due to its multiple coordination sites. It possesses both a pyridine nitrogen and a thiazole nitrogen, capable of binding to metal ions. Additionally, the carboxylic acid group can further participate in coordination, leading to diverse structural motifs. [, ]

Q2: Can you provide examples of the structural diversity observed in MOFs incorporating Hptca?

A: Hptca has been successfully used to synthesize MOFs with various dimensionalities and topologies. For instance, research has shown the formation of: * 2D corrugated coordination networks: These layered structures, observed in complexes with Cu(II) and Zn(II), are further stabilized by interdigitation and hydrogen bonding. []* 1D double chain structure: A distinct chain-like arrangement was observed in a Co(II) complex with Hptca. []* 3D non-interpenetrating framework: This framework, denoted as SZL-1, exhibits the rare moganite topology, characterized by two types of topologically inequivalent nodes. []

Q3: How does the choice of metal ion influence the resulting MOF structure?

A: The coordination preferences of the metal ion play a crucial role in dictating the final MOF structure. Different metal ions possess varying ionic radii, coordination numbers, and preferred geometries. These factors, along with the ligand's flexibility and reaction conditions, contribute to the diverse array of architectures observed when using Hptca. [, ] For instance, while Cu(II) and Zn(II) yielded isostructural 2D networks with Hptca, Co(II) resulted in a 1D chain structure. []

Q4: Are there any unique topological features observed in Hptca-based MOFs?

A: Yes, one notable example is the SZL-1 framework, which exhibits the rare moganite topology. This topology is characterized by two types of topologically inequivalent nodes within the framework. [] Additionally, a mixed-valence copper-based MOF incorporating Hptca showcased three different chain-based topology types depending on the chosen connection atoms for analysis. [] This highlights the structural complexity achievable with Hptca as a building block.

Q5: Beyond structural diversity, are there any other interesting properties reported for Hptca-based MOFs?

A: Preliminary studies indicate that the mixed-valence copper-based MOF with Hptca exhibits selective adsorption of CO2 over N2. [] This suggests potential applications in gas separation and storage, an area of significant interest in material science.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4'-([1,1'-Biphenyl]-2,2'-diylbis(oxy))dianiline](/img/structure/B1269472.png)

![(2,5-Dioxopyrrolidin-1-yl) 3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B1269480.png)

![[4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate](/img/structure/B1269488.png)

![1,3-Bis(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)propan-2-ol](/img/structure/B1269499.png)

![4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1269502.png)